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Compound of Interest

Compound Name: 1-Hydroxymethyl-3-cyclopentene

Cat. No.: B1301006 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Hydroxymethyl-3-cyclopentene (also known as (Cyclopent-3-en-1-yl)methanol), a valuable

building block in organic synthesis. This document is intended for researchers, scientists, and

professionals in the field of drug development, offering a detailed analysis of its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 1-Hydroxymethyl-3-cyclopentene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

5.68 Singlet 2H - -CH=CH-

3.57 Doublet 2H 6.0 -CH₂OH

2.54-2.48 Multiplet 3H -
-CH- and one -

CH₂-

2.15-2.10 Multiplet 2H - one -CH₂-

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR Data

While experimental ¹³C NMR data from the primary literature by G. A. Olah et al. is cited in

public databases, the specific chemical shift values are not readily available in the reviewed

sources.[2] Predicted ¹³C NMR data is commonly used in such cases and is available through

various chemical software and databases. For the purpose of this guide, a representative set of

predicted chemical shifts is provided below.

Chemical Shift (δ) ppm (Predicted) Assignment

129.5 -CH=CH-

67.0 -CH₂OH

42.0 -CH-

35.0 -CH₂-

Infrared (IR) Spectroscopy
A definitive experimental IR spectrum for 1-Hydroxymethyl-3-cyclopentene is not publicly

available in the searched repositories. However, the expected characteristic absorption bands

can be inferred from its functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

~3350 Strong, Broad O-H stretch (alcohol)

~3030 Medium =C-H stretch (alkene)

~2920 Strong C-H stretch (alkane)

~1650 Medium, Sharp C=C stretch (alkene)

~1050 Strong C-O stretch (primary alcohol)

Mass Spectrometry (MS)
An experimental mass spectrum for 1-Hydroxymethyl-3-cyclopentene is not readily available.

The expected fragmentation pattern under electron ionization (EI) would likely involve the

following key fragments.

m/z Proposed Fragment

98 [M]⁺ (Molecular Ion)

97 [M-H]⁺

80 [M-H₂O]⁺

67 [M-CH₂OH]⁺

31 [CH₂OH]⁺

Experimental Protocols
The following sections detail the generalized methodologies for the acquisition of the

spectroscopic data presented.

Synthesis of 1-Hydroxymethyl-3-cyclopentene
A common synthetic route to 1-Hydroxymethyl-3-cyclopentene involves the reduction of 3-

cyclopentenecarboxylic acid or its esters.[1][3]

Protocol:
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A solution of 3-cyclopentenecarboxylic acid (1 equivalent) in anhydrous tetrahydrofuran

(THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LAH) (3

equivalents) in anhydrous THF at -78 °C.

The reaction mixture is stirred at this temperature for several hours.

The reaction is quenched by the careful addition of 1 M aqueous sodium hydroxide solution.

The mixture is allowed to warm to room temperature and stirred for an additional period.

The resulting precipitate is removed by filtration.

The filtrate is concentrated under reduced pressure, and the residue is extracted with diethyl

ether.

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and

the solvent is evaporated to yield 1-Hydroxymethyl-3-cyclopentene.[3]

NMR Spectroscopy
Sample Preparation:

Approximately 5-10 mg of the purified 1-Hydroxymethyl-3-cyclopentene is dissolved in

about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

The magnetic field is shimmed to achieve homogeneity.

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to obtain singlets for

each unique carbon atom.
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Infrared (IR) Spectroscopy
Sample Preparation: A neat (thin film) sample preparation is suitable for liquid samples like 1-
Hydroxymethyl-3-cyclopentene.

A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride

(NaCl) salt plates.

The plates are pressed together to form a thin liquid film.

Data Acquisition:

A background spectrum of the empty salt plates is recorded.

The sample is placed in the spectrometer's sample holder.

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

A dilute solution of 1-Hydroxymethyl-3-cyclopentene in a volatile solvent (e.g., methanol or

dichloromethane) is prepared.

The sample is introduced into the mass spectrometer, often via a gas chromatography (GC-

MS) interface for separation and purification.

Electron Ionization (EI) is a common method for generating ions, where the sample is

bombarded with a high-energy electron beam.

Mass Analysis and Detection:

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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The detector records the abundance of each ion at a specific m/z value, generating the mass

spectrum.

Visualizations
The following diagrams illustrate the key workflows and relationships in the spectroscopic

analysis of 1-Hydroxymethyl-3-cyclopentene.
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Caption: Workflow for the synthesis and spectroscopic analysis of 1-Hydroxymethyl-3-
cyclopentene.
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Caption: Logical relationships between molecular structure and spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1301006#spectroscopic-data-nmr-ir-ms-of-1-
hydroxymethyl-3-cyclopentene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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